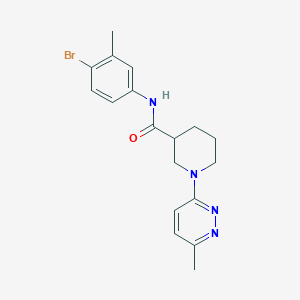

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

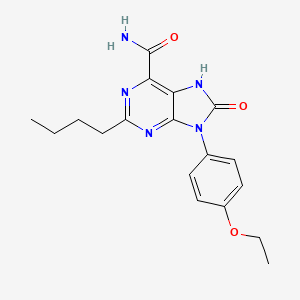

The compound "N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" is a chemical entity that appears to be related to various piperidine and piperazine derivatives, which are often explored for their potential pharmacological properties. Piperidine and piperazine moieties are commonly found in molecules that exhibit a wide range of biological activities, including acting as catalysts, inhibitors, and receptor agonists .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks like amines, carboxylic acids, and halides. For instance, the synthesis of N-aryl piperazine derivatives can involve cyclization reactions, treatment with boronic acids in the presence of palladium catalysts, and subsequent reactions with isocyanates or isothiocyanates . Similarly, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide derivatives involves acylation, deprotection, and salt formation steps . These methods suggest that the synthesis of the compound would likely involve a series of reactions including halogenation, nucleophilic substitution, and amide bond formation.

Molecular Structure Analysis

The molecular structure of piperidine and piperazine derivatives is characterized by the presence of a six-membered ring containing nitrogen. The substitution pattern on the ring, as well as the nature of the substituents, can significantly influence the compound's properties and activity. For example, the presence of a sulfonyl group has been found critical for the enantioselectivity of certain catalysts . The molecular structure of the compound would likely include a piperidine ring linked to a pyridazine moiety and a brominated methylphenyl group, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine and piperazine derivatives can undergo various chemical reactions, including hydrosilylation , coupling reactions , and reactions with carbon dioxide . The specific reactivity of "N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" would depend on the functional groups present in the molecule and their relative positions. The bromo and carboxamide groups, in particular, could be reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a carboxamide group can increase the compound's polarity and potentially its solubility in water . The presence of halogen atoms like bromine can increase molecular weight and influence the compound's lipophilicity. The specific properties of the compound would need to be determined experimentally, but it can be anticipated that the bromo and methyl groups would contribute to its overall hydrophobic character.

Applications De Recherche Scientifique

1. Discovery of Inhibitors for Soluble Epoxide Hydrolase

Research led by Thalji et al. (2013) highlights the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase through high-throughput screening. The study emphasizes the triazine heterocycle's critical role in achieving high potency and selectivity, with phenyl group substitution essential for reducing clearance and enhancing oral exposure. This research provides insights into the design and optimization of compounds for potential therapeutic applications, reflecting the broader context of utilizing specific chemical frameworks, including piperidine carboxamides, for targeting enzyme inhibitors (Thalji et al., 2013).

2. Synthesis and Evaluation of Anti-inflammatory Activity

A study by Rajasekaran et al. (1999) focuses on synthesizing N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various active hydrogen-containing compounds, including piperidine. The anti-inflammatory activity of these synthesized compounds was evaluated, with some showing potent effects. This research underscores the utility of modifying piperidine structures to achieve desired biological activities, offering a glimpse into the methodological approaches for developing new anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).

3. Alternative Routes for Synthesis

Shahinshavali et al. (2021) explored an alternative synthesis route for a compound by coupling between bromo-N-(chloro-methylphenyl)thiazole-5-carboxamide and another piperazine derivative. This study demonstrates the synthetic flexibility and the importance of exploring different pathways to achieve the target compound, highlighting the intricate chemistry involved in developing novel therapeutic agents (Shahinshavali et al., 2021).

Propriétés

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O/c1-12-10-15(6-7-16(12)19)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSMMLMNWDWGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid](/img/structure/B2525834.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)

![1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2525845.png)

![6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2525848.png)